3-(5-Methylpyridin-2-yl)prop-2-enoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

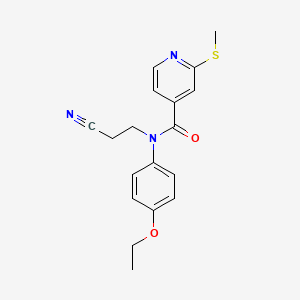

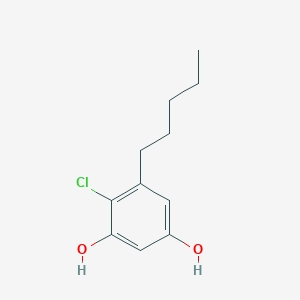

“3-(5-Methylpyridin-2-yl)prop-2-enoic acid” is a chemical compound with the molecular formula C9H9NO2 . It has a molecular weight of 163.18 . The IUPAC name for this compound is (2E)-3-(5-methyl-3-pyridinyl)-2-propenoic acid .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C9H9NO2/c1-7-4-8(6-10-5-7)2-3-9(11)12/h2-6H,1H3,(H,11,12)/b3-2+ . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis

This compound is a powder at room temperature . Other physical and chemical properties such as melting point, boiling point, and density were not available in the sources I found.Applications De Recherche Scientifique

Bone Turnover and Osteoporosis Treatment

3(S)-(6-methoxypyridin-3-yl)-3-[2-oxo-3-[3-(5,6,7,8-tetrahydro-[1,8]-naphthyridin-2-yl)propyl]imidazolidin-1-yl]propionic acid 6, a related compound, has been identified as a potent and selective antagonist of the αvβ3 receptor. This compound has shown efficacy in in vivo models of bone turnover and was selected for clinical development in the treatment of osteoporosis (Hutchinson et al., 2003).

Mycolic Acid Biosynthesis Inhibition

Compounds like (Z)-Tetracos-5-enoic acid, which are structurally similar to 3-(5-Methylpyridin-2-yl)prop-2-enoic acid, have been found to be key intermediates in mycobacterial mycolic acid biosynthesis. Analogs of these compounds have shown potential as inhibitors of mycolic acid biosynthesis, a critical pathway in the cell envelope of pathogenic mycobacteria such as Mycobacterium tuberculosis (Hartmann et al., 1994).

Potential in Photopolymerization and Material Science

A benzoic acid derivative, closely related to this compound, has been used to create polymerizable complexes. These complexes exhibit liquid crystal phases and have potential applications in the field of material science, particularly in the creation of novel polymer structures (Kishikawa et al., 2008).

Drug Design and Medical Research

Research on similar pyridine derivatives has led to the development of various compounds with medical applications. For instance, pyrimidin-5-yl derivatives have been explored as antagonists for the αvβ3 receptor, showing potential in the treatment of conditions such as osteoporosis (Coleman et al., 2004).

Chemical Synthesis and Analytical Studies

The compound (Hydroxypyridin-3-yl-methyl)phosphonic acid, which shares a similar pyridine structure with this compound, has been studied for its metal binding ability. Its NMR data offer valuable information for analytical chemistry and synthesis processes (Chruszcz et al., 2003).

Safety and Hazards

Propriétés

IUPAC Name |

(E)-3-(5-methylpyridin-2-yl)prop-2-enoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO2/c1-7-2-3-8(10-6-7)4-5-9(11)12/h2-6H,1H3,(H,11,12)/b5-4+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVZQRTARYNLSEM-SNAWJCMRSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C=C1)C=CC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CN=C(C=C1)/C=C/C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Bis[(5-methyl-2-propan-2-ylcyclohexyl)oxy]phosphoryl-(4-methoxyphenyl)methanol](/img/structure/B2754064.png)

![2-[1-(5-Cyclopropyl-1,2-oxazole-3-carbonyl)azetidin-3-yl]-6-(2-methoxyphenyl)pyridazin-3-one](/img/structure/B2754065.png)

![1-[(4-Bromophenyl)sulfonyl]-4-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidine](/img/structure/B2754068.png)

![3-((2-chlorobenzyl)thio)-5-propyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2754072.png)

![Methyl 4-(aminomethyl)-2-oxabicyclo[2.1.1]hexane-1-carboxylate;hydrochloride](/img/structure/B2754078.png)

![(Z)-2-((6-chloro-4H-benzo[d][1,3]dioxin-8-yl)methylene)-6-hydroxy-7-(morpholinomethyl)benzofuran-3(2H)-one](/img/structure/B2754084.png)

![4-bromo-1-{[1-(4-chlorobenzenesulfonyl)azetidin-3-yl]methyl}-1H-pyrazole](/img/structure/B2754085.png)

![N-(4-chlorobenzyl)-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2754086.png)